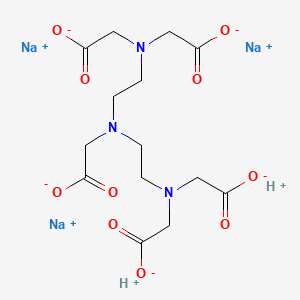

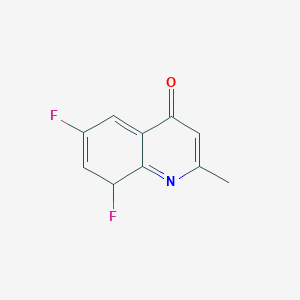

![molecular formula C53H43Cl2N3P2Ru B12306963 Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306963.png)

Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorobis[(S)-(-)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][(S)-(-)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II) est un complexe de ruthénium chiral. Ce composé est remarquable pour son application en catalyse asymétrique, en particulier dans les réactions d'hydrogénation. La présence de ligands chiraux, tels que le 2,2'-bis(diphénylphosphino)-1,1'-binaphtyl et le 2-(alpha-méthylméthanamine)-1H-benzimidazole, confère une énantiosélectivité aux processus catalytiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Dichlorobis[(S)-(-)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][(S)-(-)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II) implique généralement la coordination des ligands chiraux à un précurseur de ruthénium. Le processus peut être résumé comme suit :

Préparation du ligand : Les ligands chiraux, 2,2'-bis(diphénylphosphino)-1,1'-binaphtyl et 2-(alpha-méthylméthanamine)-1H-benzimidazole, sont synthétisés séparément.

Coordination au ruthénium : Les ligands sont ensuite coordonnés à un précurseur de ruthénium(II), tel que le chlorure de ruthénium(II), sous atmosphère inerte. La réaction est généralement réalisée dans un solvant approprié comme le dichlorométhane ou le toluène.

Purification : Le complexe résultant est purifié à l'aide de techniques chromatographiques pour obtenir le produit souhaité avec une pureté élevée.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac des ligands : Synthèse à grande échelle des ligands chiraux.

Réaction de coordination : Coordination des ligands au chlorure de ruthénium(II) dans de grands réacteurs.

Purification et cristallisation : Purification par cristallisation ou autres méthodes de purification à l'échelle industrielle pour assurer une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

Dichlorobis[(S)-(-)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][(S)-(-)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II) subit différents types de réactions, notamment :

Hydrogénation : Il agit comme catalyseur dans l'hydrogénation des alcènes et des cétones.

Oxydation : Il peut participer à des réactions d'oxydation, en particulier en présence d'oxydants appropriés.

Substitution : Le complexe peut subir des réactions de substitution de ligand dans des conditions spécifiques.

Réactifs et conditions courants

Hydrogénation : Généralement réalisée sous gaz hydrogène à des pressions et des températures élevées.

Oxydation : Nécessite des oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire.

Substitution : Implique l'utilisation de différents ligands et solvants, en fonction de la substitution souhaitée.

Principaux produits

Hydrogénation : Produit des produits réduits tels que les alcanes ou les alcools.

Oxydation : Produit des produits oxydés tels que les cétones ou les aldéhydes.

Substitution : Donne de nouveaux complexes de ruthénium avec différents ligands.

Applications de la recherche scientifique

Dichlorobis[(S)-(-)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][(S)-(-)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II) a plusieurs applications de recherche scientifique :

Catalyse asymétrique : Largement utilisé dans les réactions d'hydrogénation asymétrique pour produire des composés énantiomériquement purs.

Chimie médicinale : Étudié pour son potentiel dans la synthèse et le développement de médicaments.

Science des matériaux : Utilisé dans la synthèse de matériaux et de polymères chiraux.

Synthèse organique : Employé dans diverses transformations organiques pour obtenir une haute énantiosélectivité.

Mécanisme d'action

Le mécanisme d'action du Dichlorobis[(S)-(-)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][(S)-(-)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II) implique la coordination des ligands chiraux au centre de ruthénium, ce qui facilite le transfert de la chiralité au substrat. Le complexe agit comme catalyseur en :

Activation des substrats : Le centre de ruthénium active le substrat, le rendant plus réactif.

Induction chirale : Les ligands chiraux induisent une énantiosélectivité dans la réaction, conduisant à la formation de produits énantiomériquement purs.

Cycle catalytique : Le complexe subit un cycle catalytique, où il active et transforme à plusieurs reprises les substrats en produits.

Applications De Recherche Scientifique

Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) has several scientific research applications:

Asymmetric Catalysis: Widely used in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.

Medicinal Chemistry: Investigated for its potential in drug synthesis and development.

Material Science: Used in the synthesis of chiral materials and polymers.

Organic Synthesis: Employed in various organic transformations to achieve high enantioselectivity.

Mécanisme D'action

The mechanism of action of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) involves the coordination of the chiral ligands to the ruthenium center, which facilitates the transfer of chirality to the substrate. The complex acts as a catalyst by:

Activation of Substrates: The ruthenium center activates the substrate, making it more reactive.

Chiral Induction: The chiral ligands induce enantioselectivity in the reaction, leading to the formation of enantiomerically pure products.

Catalytic Cycle: The complex undergoes a catalytic cycle, where it repeatedly activates and transforms substrates into products.

Comparaison Avec Des Composés Similaires

Composés similaires

- Dichlorobis[®-(+)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][®-(+)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II)

- Dichlorobis[(S)-(-)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][®-(+)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II)

- Dichlorobis[®-(+)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][(S)-(-)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II)

Unicité

L'unicité du Dichlorobis[(S)-(-)-2,2'-bis(diphénylphosphino)-1,1'-binaphtyl][(S)-(-)-2-(alpha-méthylméthanamine)-1H-benzimidazole]ruthénium(II) réside dans sa configuration chirale spécifique, qui confère une haute énantiosélectivité aux processus catalytiques. Cela le rend particulièrement précieux dans la synthèse de composés énantiomériquement purs, essentiels dans les produits pharmaceutiques et les produits chimiques fins.

Propriétés

Formule moléculaire |

C53H43Cl2N3P2Ru |

|---|---|

Poids moléculaire |

955.8 g/mol |

Nom IUPAC |

1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |

InChI |

InChI=1S/C44H32P2.C9H11N3.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-6(10)9-11-7-4-2-3-5-8(7)12-9;;;/h1-32H;2-6H,10H2,1H3,(H,11,12);2*1H;/q;;;;+2/p-2 |

Clé InChI |

OYSJBDADYATLDC-UHFFFAOYSA-L |

SMILES canonique |

CC(C1=NC2=CC=CC=C2N1)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)

![6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B12306910.png)

![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)

![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)

![Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)